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Compound of Interest

Compound Name: Viramidine

Cat. No.: B1681930

An In-depth Review of the Physicochemical Properties, Mechanism of Action,
Pharmacokinetics, and Clinical Evaluation of a Liver-Targeting Ribavirin Prodrug.

Introduction

Viramidine hydrochloride, also known as taribavirin hydrochloride, is an orally bioavailable
prodrug of the broad-spectrum antiviral agent ribavirin.[1] Developed to achieve higher
concentrations in the liver while mitigating the dose-limiting hemolytic anemia associated with
ribavirin, viramidine has been extensively studied, particularly for the treatment of chronic
Hepatitis C virus (HCV) infection.[1][2] This technical guide provides a comprehensive overview
of viramidine hydrochloride, focusing on its core properties, mechanism of action,
pharmacokinetic profile, and clinical findings.

Physicochemical Properties

Viramidine hydrochloride is a white solid with solubility in DMSO and methanol.[3] Its chemical
and physical properties are summarized in the table below.
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Property Value Source

1-B-D-Ribofuranosyl-1H-1,2,4-
Chemical Name triazole-3-carboximidamide [415]

monohydrochloride

Taribavirin hydrochloride,

Alternate Names Ribamidine hydrochloride, ICN [11[415]
3142

CAS Number 40372-00-7 [41[6]
Molecular Formula CsH14CINsOa4 [6]
Molecular Weight 279.68 g/mol [4][6]
Appearance White Solid [315]
Melting Point 167-172°C [3]
Solubility DMSO, Methanol [3]

Mechanism of Action: A Dual-Pronged Approach

Viramidine itself is not antivirally active; its efficacy is entirely dependent on its in vivo
conversion to ribavirin.[1] This biotransformation is primarily catalyzed by the enzyme
adenosine deaminase, which is highly expressed in the liver, leading to a targeted delivery of
the active compound.[7][8][9] Once converted, ribavirin is phosphorylated intracellularly by host
cell kinases to its active mono-, di-, and triphosphate forms (RMP, RDP, and RTP).[1] The
generation of ribavirin monophosphate (RMP) is the rate-limiting step in this activation process.

[1]
The antiviral activity of ribavirin is multifaceted and includes several proposed mechanisms:

« Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate
(RMP) is a potent inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanosine
nucleotides.[7] This depletion of intracellular guanosine triphosphate (GTP) pools deprives
the viral replication machinery of an essential substrate for viral nucleic acid synthesis.[7]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Taribavirin-hydrochloride
https://www.pharmaffiliates.com/en/40372-00-7-viramidine-hydrochloride-pa1810600.html
https://www.benchchem.com/pdf/The_Antiviral_Spectrum_of_Taribavirin_Hydrochloride_A_Technical_Guide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Taribavirin-hydrochloride
https://www.pharmaffiliates.com/en/40372-00-7-viramidine-hydrochloride-pa1810600.html
https://pubchem.ncbi.nlm.nih.gov/compound/Taribavirin-hydrochloride
https://www.scbt.com/p/viramidine-hydrochloride-40372-00-7
https://www.scbt.com/p/viramidine-hydrochloride-40372-00-7
https://pubchem.ncbi.nlm.nih.gov/compound/Taribavirin-hydrochloride
https://www.scbt.com/p/viramidine-hydrochloride-40372-00-7
https://www.usbio.net/molecular-biology/022819/
https://www.pharmaffiliates.com/en/40372-00-7-viramidine-hydrochloride-pa1810600.html
https://www.usbio.net/molecular-biology/022819/
https://www.usbio.net/molecular-biology/022819/
https://www.benchchem.com/product/b1681930?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Antiviral_Spectrum_of_Taribavirin_Hydrochloride_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC521899/
https://www.news-medical.net/health/Ribavirin-Derivatives.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC7110004/
https://www.benchchem.com/pdf/The_Antiviral_Spectrum_of_Taribavirin_Hydrochloride_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Antiviral_Spectrum_of_Taribavirin_Hydrochloride_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC521899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC521899/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Direct Inhibition of Viral Polymerases: Ribavirin triphosphate (RTP) can act as a competitive
inhibitor of viral RNA-dependent RNA polymerases (RdRp), being incorporated into nascent
viral RNA strands.[7]

 Induction of "Error Catastrophe": The incorporation of ribavirin into the viral genome can lead
to lethal mutagenesis. The triazole ring of ribavirin can pair with either cytosine or uracil with
similar efficiency, inducing widespread mutations throughout the viral genome and driving the
virus into an "error catastrophe".[7]

e Immunomodulation: Ribavirin has been shown to enhance the host's immune response to
viral infections by inducing a shift from a Th2 to a Th1l immune response.[10]

Interestingly, viramidine exhibits a dual-action mechanism. In addition to serving as a prodrug
for ribavirin, it also acts as a direct inhibitor of nucleoside phosphorylase, an enzyme
responsible for the catabolism of ribavirin.[7][11] By inhibiting this enzyme, viramidine can
slow the degradation of newly formed ribavirin, thereby increasing its intracellular concentration
and potential for phosphorylation to its active forms.[7]
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Metabolic Activation and Dual Mechanism of Viramidine
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Caption: Metabolic activation pathway and dual mechanism of action of viramidine.
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Pharmacokinetics

Viramidine is rapidly absorbed after oral administration and extensively converted to ribavirin.
[12][13] The liver-targeting property of viramidine is a key feature, resulting in higher
concentrations of ribavirin in the liver compared to direct administration of ribavirin.[2][8] This
targeted delivery is associated with lower accumulation in red blood cells, which is believed to
be the reason for the reduced incidence of hemolytic anemia compared to ribavirin.[2]

Pharmacokinetic Parameters in Humans

The following tables summarize the pharmacokinetic parameters of viramidine and its active
metabolite, ribavirin, in adult subjects with compensated hepatitis C infection following multiple
oral doses of viramidine.

Table 1: Pharmacokinetic Parameters of Viramidine and Ribavirin in Plasma

Parameter Viramidine Ribavirin
Tmax (hours) 15-3.0 15-3.0
Half-life (hours) 66 - 76 340 - 410
Renal Clearance (L/h) 5-8 4-7
Urinary Excretion (% of dose) 1-4 9-14
Accumulation Factor (R) 2 9-17

Source:[12][13]

Table 2: Pharmacokinetic Parameters of Viramidine and Ribavirin in Red Blood Cells (RBCs)

Parameter Viramidine Ribavirin
Half-life (hours) 200 - 420 360 - 430
Accumulation Factor (R) 5-8 77-129
Source:[12]
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Steady-state levels of both viramidine and ribavirin in plasma and red blood cells are typically
achieved by day 22 of treatment.[12] A high-fat meal has been shown to increase the plasma
AUC and Cmax of viramidine.[13]

Experimental Protocols
Inhibition of Ribavirin Phosphorolysis by Viramidine

This in vitro study aimed to determine the inhibitory effect of viramidine on the catabolism of
ribavirin by nucleoside phosphorylase.[7]

Methodology:

The reaction mixture contained purine nucleoside phosphorylase, ribavirin (substrate), and
varying concentrations of viramidine (inhibitor) in a buffer solution.

e The reaction was initiated and allowed to proceed for a specific time.

e The reaction was then stopped, and the amount of remaining ribavirin was quantified using a
suitable analytical method, such as high-performance liquid chromatography (HPLC).

¢ Initial velocities of the reaction at different inhibitor concentrations were determined.

e The inhibition constant (Ki) was calculated from a Dixon plot of the reciprocal of the initial
velocity versus the inhibitor concentration.

Results: Viramidine was found to be a potent inhibitor of purine nucleoside phosphorylase with
aKiof 2.5+ 0.1 pM.[7]

Clinical Trial Design: VISER2 Study

The VISER2 study was a randomized, double-blind clinical trial designed to compare the
efficacy and safety of viramidine versus ribavirin in treatment-naive patients with chronic
hepatitis C.[14]
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Caption: A simplified workflow of the VISER2 clinical trial.

Key Aspects of the Protocol:
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» Patient Population: Treatment-naive patients with chronic hepatitis C.[14]
« Intervention:

o Viramidine group: Pegylated interferon (peg-IFN) alfa-2a plus viramidine 600 mg twice
daily.[14]

o Ribavirin group: Peg-IFN alfa-2a plus weight-based doses of ribavirin (1000 or 1200
mg/day).[14]

o Treatment Duration: 24 weeks for patients with HCV genotype 2 or 3, and 48 weeks for
patients with other genotypes.[14]

o Primary Efficacy Endpoint: The proportion of patients achieving a sustained virologic
response (SVR), defined as undetectable HCV RNA at 24 weeks after the end of treatment.
[14]

e Primary Safety Endpoint: The proportion of patients experiencing a significant hemoglobin
event.[14]

Clinical Efficacy and Safety

Clinical trials, including VISER1 and VIiSER2, have compared the efficacy and safety of
viramidine in combination with pegylated interferon to the standard of care (pegylated
interferon plus ribavirin) for the treatment of chronic hepatitis C.

Efficacy: In the VISER2 study, the sustained virologic response (SVR) rate was 40% in the
viramidine group compared to 55% in the ribavirin group.[14] The study concluded that
viramidine 600 mg twice daily did not meet the primary efficacy non-inferiority endpoint
compared to weight-based ribavirin.[14]

Safety: A key advantage of viramidine observed in clinical trials is its improved safety profile,
particularly concerning hemolytic anemia. In the VISER2 study, the rate of hemoglobin events
was significantly lower in the viramidine group (54%) compared to the ribavirin group (80%).
[14] Similarly, in the VISERL1 study, the incidence of anemia (hemoglobin < 10 g/dL) was
approximately four-fold lower with viramidine (5.3%) than with ribavirin (23.5%).[15] The most
common adverse event associated with viramidine was diarrhea.[14]
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Conclusion

Viramidine hydrochloride is a liver-targeting prodrug of ribavirin that has demonstrated a
significantly improved safety profile, most notably a reduced incidence of hemolytic anemia,
compared to its parent drug. While clinical trials in chronic hepatitis C with a fixed dose did not
demonstrate non-inferior efficacy to weight-based ribavirin, its unique pharmacokinetic
properties and dual mechanism of action make it an important molecule in the study of antiviral
drug development. Further research into dose optimization and its potential application against
other viral diseases where ribavirin is active may be warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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